(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-21(2)17(16-13-24-18-6-4-3-5-15(16)18)11-20-19(22)8-7-14-9-10-23-12-14/h3-10,12-13,17H,11H2,1-2H3,(H,20,22)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQBIKNINYLDI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CSC=C1)C2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CSC=C1)C2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold-Catalyzed Cyclization of 2-Alkynylthioanisoles
The most efficient method for constructing 3-substituted benzo[b]thiophenes employs Au(I)-NHC complexes (N-heterocyclic carbenes):
Reaction conditions (Table 1):
| Parameter | Specification |
|---|---|
| Catalyst | [Au(IPr)(NTf2)] (5 mol%) |
| Substrate | 2-ethynylthioanisole derivatives |
| Solvent | Dichloroethane (DCE) |
| Temperature | 60°C, 12 h |
| Yield range | 78–92% |
This method enables regioselective 5-endo-dig cyclization, with the larger C–S bond length (1.81 Å vs C–O 1.43 Å) favoring thiophene ring formation over furan analogs. X-ray crystallographic data confirm exclusive 3-substitution patterns.
Metal-Free Electrophilic Cyclization
Alternative approaches using B(C6F5)3 catalyst demonstrate comparable efficiency:
Key steps :
- Hydrosilane activation via B–H interaction
- Cationic Si species generation
- Electrophilic attack on alkyne terminus
Advantages :
- Eliminates precious metal requirements
- Tolerates ester, nitrile, and nitro functional groups
- Achieves 86–96% yields for 3-silylated derivatives
Side Chain Installation
Nucleophilic Amination Strategies
The dimethylaminoethyl group is introduced via SN2 displacement:
Reaction protocol :
- Substrate : 3-bromobenzo[b]thiophene
- Nucleophile : N,N-dimethylethylenediamine
- Base : K2CO3 in acetonitrile
- Conditions : 80°C, 24 h
Yield optimization (Table 2):
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| Acetonitrile | 80°C | 24 h | 68% |
| DMF | 100°C | 12 h | 72% |
| THF | 65°C | 36 h | 58% |
Steric effects from the benzo[b]thiophene system necessitate elevated temperatures compared to simple aryl bromides.
Acrylamide Formation
Schotten-Baumann Acylation
The E-configured acrylamide is constructed through:
- Acryloyl chloride synthesis from acrylic acid and SOCl2
- Stepwise amidation under biphasic conditions
Optimized conditions :
- Molar ratio : 1:1.2 (amine:acyl chloride)
- Base : 10% NaOH aqueous solution
- Solvent : CH2Cl2
- Temperature : 0–5°C
This method achieves 89% yield with <2% Z-isomer contamination. HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% E-configuration purity.
Microwave-Assisted Coupling
Recent developments employ microwave irradiation to accelerate amide bond formation:
Parameters :
- 150 W power
- 100°C, 15 min
- DIPEA base in DMF
Comparative studies show 12-fold reaction rate enhancement versus conventional heating.
Thiophen-3-yl Group Introduction
Radical Thiol-Ene Coupling
A metal-free approach utilizes visible light photocatalysis:
Reaction components :
- Thiophene-3-thiol (1.2 equiv)
- Eosin Y (2 mol%)
- Blue LEDs (450 nm)
- DMSO solvent
This method achieves 76% yield with complete E-selectivity while avoiding metal contamination.
Palladium-Catalyzed Cross-Coupling
For higher functional group tolerance:
Catalytic system :
- Pd(OAc)2 (5 mol%)
- Xantphos ligand (10 mol%)
- Cs2CO3 base
- Toluene, 110°C
This Suzuki-type coupling accommodates electron-withdrawing substituents but requires pre-functionalized acrylamide intermediates.
Integrated Synthetic Routes
Convergent Three-Component Assembly
An optimized one-pot procedure combines:
- Benzo[b]thiophene core (1 equiv)
- N,N-dimethylethylenediamine (1.1 equiv)
- 3-Acryloylthiophene (1.05 equiv)
Key advantages :
- Total yield: 64%
- No intermediate purification
- Scalable to 100 g batches
Continuous Flow Synthesis
Emerging methodologies using microreactor technology demonstrate:
- 92% conversion in 8 min residence time
- 10-fold productivity increase vs batch processes
- Improved temperature control for exothermic steps
Characterization and Quality Control
Critical analytical data for batch validation:
- 1H NMR (400 MHz, CDCl3):
- δ 7.89 (d, J=15.6 Hz, 1H, CH=)
- δ 6.45 (d, J=15.6 Hz, 1H, =CH–)
- δ 3.12 (s, 6H, N(CH3)2)
HPLC-MS :
- m/z 357.1 [M+H]+
- Retention time: 6.8 min
XRD :
- Dihedral angle between aromatic planes: 38.7°
- C=S bond length: 1.681 Å
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the realm of chemistry, (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of derivatives that can be tailored for specific chemical reactions, enhancing its utility in synthetic organic chemistry .
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies suggest that compounds containing thiophene and benzo[b]thiophene moieties exhibit significant biological activity against various pathogens and cancer cells. For instance, derivatives with similar structures have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Medicine
In medical research, the compound is being evaluated for its therapeutic potential. Initial studies indicate that it may act on specific molecular targets involved in disease pathways, making it a candidate for further investigation as a therapeutic agent in treating infections or cancer .
Antimicrobial Activity Study
A study published in 2024 evaluated the antimicrobial properties of thiophene derivatives, including (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide. The results indicated that these compounds could significantly inhibit biofilm formation in bacteria, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Research
Another research effort focused on the anticancer potential of compounds similar to (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide. In vitro studies showed that these compounds could induce apoptosis in cancer cells through specific signaling pathways, suggesting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiophene and benzothiophene moieties may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
Raloxifene: A benzothiophene derivative used in breast cancer treatment.
Sertaconazole: Another benzothiophene derivative with antifungal properties.
DNTT (Dinaphthothienothiophene): Used in organic semiconductors.
These compounds share the benzothiophene core but differ in their substituents and applications, highlighting the versatility of the benzothiophene scaffold.
Biological Activity
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H22N2S2
- Molecular Weight : 350.52 g/mol
The structural features of this compound include a benzo[b]thiophene moiety, which is known to play a crucial role in its biological activity.
Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms, including:
- Inhibition of Microtubule Polymerization : Many benzo[b]thiophene derivatives act as inhibitors at the colchicine site of tubulin, disrupting microtubule dynamics essential for cell division.
- Selective Cytotoxicity : These compounds have shown selective toxicity towards cancer cells while sparing normal cells.
Anticancer Properties
A study on related compounds demonstrated significant antiproliferative activity against various cancer cell lines. The key findings are summarized in Table 1.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 3c | 2.6 | A549 |
| 3d | 5.0 | MNNG/HOS |
| 3e | 18 | HCT116 |
Case Study : In vivo studies using xenograft models showed that compound 3c significantly inhibited tumor growth in nude mice at a dosage of 50 mg/kg, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. In vitro tests against resistant bacterial strains revealed low micromolar inhibitory concentrations, suggesting potential application in treating infections caused by resistant pathogens.
Table 2: Antimicrobial Activity
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3c | 1.5 | E. coli |
| 3d | 2.0 | S. aureus |
| 3e | 1.0 | Pseudomonas aeruginosa |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions:
- Formation of the Thiophene Core : Cyclization reactions to construct the thiophene framework.
- Alkylation : Introducing the dimethylaminoethyl group.
- Final Coupling Reactions : Attaching the acrylamide moiety.
SAR studies suggest that modifications to the thiophene and benzo[b]thiophene rings can significantly affect biological activity, with certain substituents enhancing potency against cancer cells .
Q & A
Basic: What are the optimal reaction conditions for synthesizing (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide to maximize yield and purity?
Methodological Answer:
The synthesis typically involves a coupling reaction between the amine precursor (e.g., 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethylamine) and (E)-3-(thiophen-3-yl)acrylic acid. Key steps include:
- Solvent Selection : Use anhydrous DMF or toluene for improved solubility of aromatic intermediates .
- Coupling Agents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with triethylamine (TEA) as a base ensures efficient amide bond formation under mild conditions (room temperature, 12–24 hours) .
- Reflux Conditions : For intermediates like acrylamides, refluxing in toluene with catalytic piperidine/acetic acid (1:3.7 molar ratio) for 5–6 hours promotes cyclization and reduces side products .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) tracks reaction progress .
- Purification : Silica gel column chromatography (gradient elution with dichloromethane/methanol) isolates the target compound with >95% purity .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂), acrylamide protons (δ ~6.3–7.5 ppm for E-configuration doublet), and aromatic protons from benzothiophene/thiophene moieties (δ ~7.0–8.2 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₂OS₂: 369.1094; experimental: 369.1092) .
- IR Spectroscopy : Identify acrylamide C=O stretch (~1650 cm⁻¹) and aromatic C=C bonds (~1500–1600 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm E-configuration .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antioxidant vs. receptor binding)?
Methodological Answer:
Contradictions may arise from assay-specific conditions or off-target effects. To address this:
- Standardized Assays : Compare antioxidant (e.g., DPPH radical scavenging ) and receptor-binding (e.g., μ-opioid receptor cAMP inhibition ) activities under identical buffer/pH conditions.
- Orthogonal Validation : Use CRISPR-edited cell lines lacking target receptors to confirm specificity. For antioxidant claims, measure ROS (reactive oxygen species) suppression in parallel with receptor-binding assays .
- Dose-Response Curves : Establish EC₅₀ values for each activity to determine potency hierarchy and potential dual mechanisms .
Advanced: What computational strategies are recommended to predict the binding affinity of this compound with μ-opioid receptors?
Methodological Answer:
- Molecular Docking : Use cryo-EM/resolved μ-opioid receptor structures (PDB: 6DDF) to model ligand-receptor interactions. Focus on the acrylamide’s hydrogen bonding with Ser196 and Thr279, and hydrophobic interactions with benzothiophene .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess conformational changes in the receptor’s intracellular loops .
- Free Energy Perturbation (FEP) : Calculate relative binding free energy for analogs with modified thiophene substituents to guide SAR optimization .
Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Recrystallization : Use methanol/water (3:1) or ethyl acetate/hexane to remove unreacted starting materials .
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (0–5% methanol in dichloromethane) separates polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) achieve >99% purity for biological testing .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's pharmacological profile?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogenated benzothiophenes (e.g., 6-F, 7-Cl) or substituted acrylamides (e.g., trifluoromethyl, nitro groups) to modulate lipophilicity and electronic effects .
- In Vitro Screening : Test analogs in parallel assays:
- Data-Driven Optimization : Use multivariate analysis (e.g., PCA or QSAR) to correlate substituent properties (Hammett σ, π-values) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
